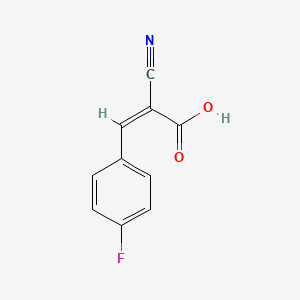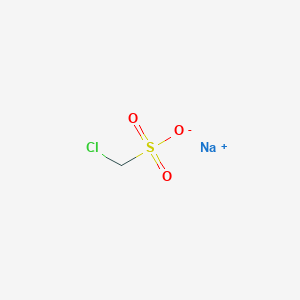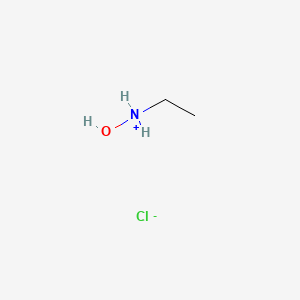
sodium;prop-2-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It has the molecular formula C₃H₂O₂.Na and a molecular weight of 92.03 g/mol . Sodium Propiolate is an organic sodium salt and is commonly used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Sodium Propiolate can be synthesized through the reaction of propiolic acid with sodium hydroxide. The reaction typically involves the following steps:
- Dissolving propiolic acid in water.
- Adding sodium hydroxide to the solution.
- Stirring the mixture until the reaction is complete, resulting in the formation of Sodium Propiolate and water.
Industrial Production Methods
In industrial settings, Sodium Propiolate is produced on a larger scale using similar methods but with optimized reaction conditions to ensure high yield and purity. The process involves:
- Continuous mixing of propiolic acid and sodium hydroxide in a reactor.
- Maintaining the reaction temperature and pH to optimize the conversion rate.
- Purifying the resulting Sodium Propiolate through filtration and crystallization.
化学反応の分析
Types of Reactions
Sodium Propiolate undergoes various chemical reactions, including:
Oxidation: Sodium Propiolate can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form sodium acrylate.
Substitution: Sodium Propiolate can participate in substitution reactions where the propiolate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, including halides and amines.
Major Products
Oxidation: Products vary based on the oxidizing agent but can include carboxylic acids and aldehydes.
Reduction: Sodium acrylate is a major product.
Substitution: The products depend on the nucleophile used in the reaction.
科学的研究の応用
Sodium Propiolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Sodium Propiolate is used in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Sodium Propiolate is used in the production of polymers, coatings, and adhesives due to its reactivity and ability to form stable compounds.
作用機序
The mechanism by which Sodium Propiolate exerts its effects involves its ability to participate in various chemical reactions. It acts as a nucleophile in substitution reactions and can undergo oxidation and reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Sodium Propiolate can be compared with other similar compounds such as:
Sodium Acrylate: Similar in structure but differs in reactivity and applications.
Sodium Methacrylate: Another related compound with distinct properties and uses.
Sodium Crotonate: Shares some chemical properties but has different industrial applications.
Sodium Propiolate is unique due to its specific reactivity and the types of reactions it can undergo, making it valuable in various fields of research and industry.
特性
IUPAC Name |
sodium;prop-2-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2O2.Na/c1-2-3(4)5;/h1H,(H,4,5);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLVRCRDPVJBKL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(chloromethyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7777472.png)












